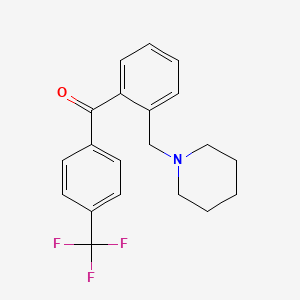

2-Piperidinomethyl-4'-trifluoromethylbenzophenone

Description

BenchChem offers high-quality 2-Piperidinomethyl-4'-trifluoromethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinomethyl-4'-trifluoromethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-10-8-15(9-11-17)19(25)18-7-3-2-6-16(18)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRCFJQMKARNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643606 | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-55-2 | |

| Record name | Methanone, [2-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

Abstract

This technical guide provides a comprehensive overview of the , a compound of interest in medicinal chemistry and drug development. The benzophenone scaffold is a prevalent motif in numerous biologically active molecules, and the incorporation of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[1][2] The addition of a piperidinomethyl group via the Mannich reaction introduces a basic nitrogen atom, which can improve pharmacokinetic properties and provide a handle for further derivatization.[3][4] This guide details a robust synthetic protocol, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the potential applications of this promising molecule.

Introduction: Rationale and Significance

The benzophenone core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, often referred to as a "super-methyl" group. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and receptor binding affinity.

The introduction of an aminomethyl group, such as piperidinomethyl, onto the benzophenone framework is efficiently achieved through the Mannich reaction.[4][5] This classic three-component condensation reaction provides a straightforward route to β-amino ketones, which are valuable intermediates in organic synthesis. The piperidine moiety itself is one of the most common nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to increase solubility and serve as a pharmacophore for various biological targets.[3]

The target molecule, 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, combines these key structural features. Its synthesis and characterization are therefore of significant interest to researchers engaged in the design and development of novel therapeutic agents. This guide provides the necessary theoretical and practical framework for its preparation and analysis.

Synthesis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

The synthesis of the title compound is most effectively accomplished via the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, the starting material is 4'-(trifluoromethyl)benzophenone, which lacks an enolizable proton on the trifluoromethyl-substituted ring. The reaction, therefore, proceeds at the ortho position of the unsubstituted phenyl ring.

Proposed Synthetic Pathway: The Mannich Reaction

The reaction involves the condensation of 4'-(trifluoromethyl)benzophenone with formaldehyde and piperidine. The mechanism begins with the formation of the Eschenmoser's salt-like iminium ion from piperidine and formaldehyde. The benzophenone then acts as the nucleophile, attacking the iminium ion to form the final product after deprotonation.

Caption: Proposed synthetic pathway via the Mannich Reaction.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

4'-(Trifluoromethyl)benzophenone

-

Piperidine

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium hydroxide solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-(trifluoromethyl)benzophenone (1 equivalent), piperidine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in absolute ethanol (5 mL per gram of benzophenone).

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove any unreacted starting materials and acidic components.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

Caption: General experimental workflow for synthesis and purification.

Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Piperidinomethyl-4'-trifluoromethylbenzophenone. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of non-equivalent carbon atoms in the molecule.

Predicted Spectroscopic Data:

| Data Type | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment |

| ¹H NMR | 7.8-7.9 (d) | 2H, Ar-H ortho to -CF₃ |

| 7.6-7.7 (d) | 2H, Ar-H meta to -CF₃ | |

| 7.3-7.5 (m) | 4H, Ar-H of the other ring | |

| 3.5 (s) | 2H, -CH₂-N (benzylic) | |

| 2.4-2.6 (m) | 4H, -CH₂-N-CH₂- (piperidine α) | |

| 1.4-1.6 (m) | 6H, -(CH₂)₃- (piperidine β, γ) | |

| ¹³C NMR | ~196 | C=O (ketone) |

| ~140-145 | Quaternary Ar-C | |

| ~125-135 | Ar-C-H and Ar-C-CF₃ | |

| ~124 (q) | -CF₃ | |

| ~60 | -CH₂-N (benzylic) | |

| ~54 | -CH₂-N-CH₂- (piperidine α) | |

| ~26 | -CH₂-CH₂-CH₂- (piperidine β) | |

| ~24 | -CH₂-CH₂-CH₂- (piperidine γ) |

Note: These are predicted values and may vary slightly in an actual spectrum. The quartet (q) for the -CF₃ carbon is due to coupling with fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2930-2800 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (aryl ketone) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1320 | C-F stretch (-CF₃) |

| ~1100-1180 | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Formula: C₂₀H₂₀F₃NO

-

Exact Mass: 347.15 g/mol

-

Expected [M+H]⁺: 348.1578

-

Key Fragmentation: A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of the piperidinomethyl group.

Potential Applications and Future Directions

Derivatives of benzophenone are known to possess a wide range of biological activities.[6][7] The combination of the trifluoromethyl group and the piperidine moiety in 2-Piperidinomethyl-4'-trifluoromethylbenzophenone makes it an attractive candidate for screening in various biological assays. Potential areas of interest include:

-

Anticancer Agents: Many benzophenone derivatives have shown cytotoxic activity against various cancer cell lines.[8]

-

Anti-inflammatory Drugs: The benzophenone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

CNS-active Agents: The piperidine ring is a common feature in many drugs targeting the central nervous system.

Future work could involve the synthesis of analogues with substitutions on the piperidine ring or the benzophenone core to explore structure-activity relationships (SAR). The basic nitrogen of the piperidine also allows for the formation of pharmaceutically acceptable salts to improve solubility and bioavailability.

References

- Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (n.d.). AIP Publishing.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20339-20350.

- Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. (1991).

- Supporting Inform

- [Mass-spectrometric analysis of 2-aminobenzophenone deriv

- Li, G., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.

- Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.

- Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). (n.d.).

- Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20339-20350.

- Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds. (2022). Molecules, 27(21), 7485.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2021). RSC Medicinal Chemistry, 12(8), 1238-1257.

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

- Structural diversity and bioactivities of natural benzophenones. (2012). Mini-Reviews in Medicinal Chemistry, 12(8), 773-798.

- Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70.

- Elucidating an unknown compound using 1H- and 13C-NMR spectral d

- Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2009). Magnetic Resonance in Chemistry, 47(3), 247-252.

- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016).

- Advances in the Chemistry of Mannich Bases. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Magnetochemistry, 7(8), 112.

- Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (2021).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 136-146.

- Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C–C Bond. (2017). Organic Letters, 19(8), 2134-2137.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(15), 4983.

- Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine. (n.d.).

- Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA). (2015).

-

Synthesis of 3-(Trifluoromethyl)benzo[c][9][10]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. (n.d.). ResearchGate.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oarjbp.com [oarjbp.com]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds [jcps.bjmu.edu.cn]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. db.cngb.org [db.cngb.org]

An In-depth Technical Guide to 2-Piperidinomethyl-4'-trifluoromethylbenzophenone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, a compound of interest in medicinal chemistry and drug discovery. By examining its constituent molecular fragments—the benzophenone core, the piperidine moiety, and the trifluoromethyl group—we can infer its chemical properties, potential synthetic routes, and likely applications. The benzophenone scaffold is a well-established pharmacophore with a wide range of biological activities, while the trifluoromethyl group is a key functional group in many modern pharmaceuticals, known for enhancing metabolic stability and receptor binding affinity. The addition of a piperidinomethyl group can further modulate the compound's solubility, basicity, and pharmacokinetic profile.

Physicochemical Properties: An Estimation Based on Core Fragments

Table 1: Estimated Physicochemical Properties of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

| Property | Estimated Value/Characteristic | Rationale and Supporting Data |

| Molecular Formula | C₂₀H₂₀F₃NO | Based on the chemical structure. |

| Molecular Weight | 347.38 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Benzophenone and its trifluoromethyl derivatives are solids. For instance, 4-(Trifluoromethyl)benzophenone has a melting point of 113 - 116 °C.[1] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | The introduction of the piperidinomethyl group may alter the crystal packing and thus the melting point compared to the parent benzophenones. |

| Boiling Point | High boiling point, likely >300 °C | Benzophenone has a high boiling point, and the addition of the trifluoromethyl and piperidinomethyl groups will further increase this. |

| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and dichloromethane. Poorly soluble in water. | The benzophenone core is hydrophobic. The piperidine moiety may slightly increase aqueous solubility, especially in acidic conditions due to salt formation. |

| pKa | Expected to be basic. | The piperidine nitrogen will be the primary basic center. |

Synthesis Strategies: Building the Molecule

The synthesis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone can be approached through several established organic chemistry reactions. The two most probable synthetic routes are the Mannich reaction and a multi-step synthesis involving a Friedel-Crafts acylation followed by functional group interconversion.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key bond disconnections that suggest plausible synthetic pathways.

Caption: Retrosynthetic analysis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

Proposed Synthetic Pathway 1: Mannich Reaction

The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In this case, 2-methyl-4'-trifluoromethylbenzophenone would serve as the ketone component.

Workflow Diagram: Mannich Reaction Synthesis

Caption: Proposed two-step synthesis via Friedel-Crafts acylation and subsequent Mannich reaction.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Methyl-4'-trifluoromethylbenzophenone

-

To a solution of toluene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add 4-(trifluoromethyl)benzoyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone (Mannich Reaction)

-

To a solution of 2-methyl-4'-trifluoromethylbenzophenone in a suitable solvent (e.g., ethanol), add piperidine and an aqueous solution of formaldehyde.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography.

Proposed Synthetic Pathway 2: Nucleophilic Substitution

An alternative route involves the initial synthesis of a halogenated precursor, followed by nucleophilic substitution with piperidine.

Workflow Diagram: Nucleophilic Substitution Synthesis

Caption: A three-step synthesis involving Friedel-Crafts acylation, radical halogenation, and nucleophilic substitution.

Experimental Protocol (Hypothetical):

Steps 1 is identical to the protocol described in Section 2.2.

Step 2: Synthesis of 2-(Bromomethyl)-4'-trifluoromethylbenzophenone

-

Dissolve 2-methyl-4'-trifluoromethylbenzophenone in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure.

-

The crude product may be used directly in the next step or purified by chromatography.

Step 3: Synthesis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

-

Dissolve the crude 2-(bromomethyl)-4'-trifluoromethylbenzophenone in a polar aprotic solvent such as acetonitrile.

-

Add piperidine and a mild base like potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the final product using column chromatography.

Spectroscopic Characterization: The Molecular Fingerprint

The structure of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone can be unequivocally confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons in the region of 7.0-8.0 ppm. The protons on the trifluoromethyl-substituted ring will likely show coupling to the fluorine atoms. - A singlet for the methylene bridge (CH₂) protons adjacent to the piperidine nitrogen and the benzophenone core, likely in the 3.5-4.5 ppm range. - Multiplets for the piperidine ring protons in the 1.5-3.0 ppm range. |

| ¹³C NMR | - A signal for the carbonyl carbon around 190-200 ppm. - Multiple signals in the aromatic region (120-140 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. - Signals for the methylene bridge and the piperidine ring carbons in the aliphatic region. |

| ¹⁹F NMR | - A singlet for the CF₃ group. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone at approximately 1650-1680 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C-F stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of the benzophenone and piperidine moieties. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a benzophenone core, a trifluoromethyl group, and a piperidine moiety suggests that 2-Piperidinomethyl-4'-trifluoromethylbenzophenone could be a valuable scaffold for the development of novel therapeutic agents.

-

Anticancer Activity: Benzophenone derivatives have been extensively studied for their anticancer properties. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy and pharmacokinetics.

-

Antimicrobial and Antiviral Properties: The benzophenone scaffold is also known to exhibit antimicrobial and antiviral activities.[2] The introduction of the trifluoromethyl and piperidinomethyl groups could modulate these properties.

-

Neuropharmacological Activity: The piperidine ring is a common feature in many centrally acting drugs. Its presence in this molecule suggests potential applications in targeting neurological disorders.

-

Enzyme Inhibition: The benzophenone structure can act as a scaffold to position functional groups for interaction with enzyme active sites.

The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly impact a molecule's biological activity by altering its electronic properties and resistance to metabolic degradation.

Safety and Handling

While a specific safety data sheet for 2-Piperidinomethyl-4'-trifluoromethylbenzophenone is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][3]

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-Piperidinomethyl-4'-trifluoromethylbenzophenone represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a range of possible biological activities. Further research into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related molecular scaffolds.

References

-

PubChem. 2-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]

-

PubChem. Benzophenone. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Center for Biotechnology Information. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylbenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylbenzophenone scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its unique physicochemical properties that enhance pharmacological activity. The incorporation of the trifluoromethyl (-CF3) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the mechanisms of action for derivatives of this scaffold, focusing on key enzyme inhibition pathways. We will dissect the molecular interactions, detail the experimental workflows used for mechanistic elucidation, and present case studies of prominent derivatives. This document serves as a technical resource for professionals engaged in drug discovery and development, offering insights grounded in established scientific principles and experimental validation.

Introduction: The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of contemporary drug design.[3] Its strong electron-withdrawing nature and high lipophilicity alter the electronic profile and conformational behavior of the parent molecule.[1][2] When integrated into the benzophenone framework, these properties are leveraged to create potent and selective modulators of various biological targets. The metabolic stability conferred by the C-F bond often translates to improved pharmacokinetic profiles, a critical consideration in advancing a compound from a lead candidate to a clinical drug.[1][2] This guide will primarily focus on two well-documented mechanisms of action for trifluoromethylbenzophenone derivatives: the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Soluble Epoxide Hydrolase (sEH).

Core Mechanisms of Action: Enzyme Inhibition

Trifluoromethylbenzophenone derivatives frequently exert their biological effects through the direct inhibition of enzymes. This inhibition can be competitive, non-competitive, or irreversible, depending on the specific interactions between the compound and the enzyme's active or allosteric sites.[4] Understanding the precise mode of inhibition is paramount for optimizing drug efficacy and minimizing off-target effects.

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage or transport within lipoproteins.[5] There are two isoforms, ACAT1 and ACAT2.[5] The accumulation of these esters within macrophages is a hallmark of foam cell formation in atherosclerosis.[5][6] Consequently, ACAT inhibitors are investigated as potential anti-atherosclerotic and cholesterol-lowering agents.[7]

Case Study: Eflucimibe (F12511)

Eflucimibe is a potent, selective ACAT inhibitor that features a complex structure derived from the trifluoromethylbenzophenone scaffold.[8] It has demonstrated significant efficacy in reducing plasma cholesterol levels in various animal models.[5][8]

Mechanism of Action: Eflucimibe acts as a potent inhibitor of ACAT, preventing the esterification of cholesterol in cell lines such as HepG2, CaCo-2, and THP-1.[8] By blocking this process, it reduces the formation of cholesteryl esters, thereby limiting the substrate for lipoprotein assembly and secretion. This leads to a decrease in circulating levels of VLDL and LDL cholesterol.[6] In macrophages, this inhibition prevents the transformation into foam cells, a critical step in the development of atherosclerotic plaques.[6]

Quantitative Data: In Vitro Potency of Eflucimibe

| Cell Line | Target | IC50 (nM) |

| HepG2 (Human Liver) | ACAT | 3 |

| CaCo-2 (Human Intestine) | ACAT | 7 |

| THP-1 (Human Macrophage) | ACAT | 71 |

| Data sourced from Probechem Biochemicals.[8] |

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of polyunsaturated fatty acids.[9] It converts anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or potentially pro-inflammatory diol counterparts (DHETs).[9][10] Inhibition of sEH is therefore a promising therapeutic strategy for managing inflammation, pain, and cardiovascular diseases by stabilizing and increasing the endogenous levels of beneficial EpFAs.[10][11]

Derivatives containing trifluoromethoxyphenyl groups have shown particular promise as sEH inhibitors.[11] The trifluoromethoxy group enhances metabolic stability and binding affinity.[1]

Mechanism of Action: Trifluoromethylphenyl-containing compounds, such as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), act by binding to the active site of the sEH enzyme. This prevents the hydrolysis of EpFAs, leading to their accumulation.[11] The elevated levels of EpFAs can then exert their anti-inflammatory and analgesic effects.[10] This mechanism is particularly relevant for neuroinflammatory conditions, as demonstrated by the efficacy of TPPU in an animal model of multiple sclerosis.[11]

Signaling Pathway: sEH Inhibition The following diagram illustrates the metabolic pathway and the site of action for sEH inhibitors.

Caption: sEH inhibitors block the conversion of anti-inflammatory EpFAs to less active diols.

Key Experimental Workflows for Mechanistic Elucidation

Determining the mechanism of action of an enzyme inhibitor is a multi-step process that combines biochemical assays with cell-based models. The causality behind these experimental choices is to build a comprehensive and validated understanding of the compound's activity, from molecular interaction to cellular consequence.

Workflow for Characterizing Enzyme Inhibitors

This workflow represents a self-validating system, where the results of each step inform and are confirmed by the next.

Caption: A logical workflow for characterizing enzyme inhibitors from biochemical to cellular levels.

Detailed Experimental Protocols

Protocol 1: Determining IC50 using a Microsomal ACAT Activity Assay

-

Objective: To determine the concentration of an inhibitor required to reduce ACAT activity by 50%.

-

Rationale: This is the primary assay to quantify the potency of a potential inhibitor. Microsomal preparations provide a concentrated source of the membrane-bound ACAT enzyme.

-

Methodology:

-

Prepare Microsomes: Isolate microsomes from a relevant cell line (e.g., HepG2) or animal tissue (e.g., rabbit intestine) via differential centrifugation.[8]

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Substrate Preparation: Prepare a solution of [14C]-oleoyl-CoA (the acyl donor) and a cholesterol source (e.g., reconstituted in phosphatidylcholine vesicles).

-

Inhibitor Dilutions: Create a serial dilution of the trifluoromethylbenzophenone derivative in a suitable solvent (e.g., DMSO).

-

Reaction: In a microtiter plate, combine the microsomal preparation, assay buffer, and varying concentrations of the inhibitor. Pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding the [14C]-oleoyl-CoA and cholesterol substrate mixture.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding an isopropanol/heptane mixture.

-

Extraction: Extract the lipids, specifically the formed [14C]-cholesteryl oleate, into the heptane phase.

-

Quantification: Measure the radioactivity in the heptane phase using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Differentiating Inhibition Mode with Differential Scanning Fluorometry (DSF)

-

Objective: To infer the mode of inhibitor binding (e.g., competitive vs. non-competitive) by observing its effect on protein thermal stability.[12]

-

Rationale: Ligand binding to a protein typically increases its thermal stability (melting temperature, Tm). The pattern of this stabilization in the presence or absence of a native substrate can reveal the binding mechanism.[12]

-

Methodology:

-

Reagents: Purified recombinant enzyme (e.g., sEH), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), inhibitor compound, and the enzyme's native substrate (if applicable).

-

Assay Setup: In a 96-well PCR plate, set up reactions containing the purified enzyme, the fluorescent dye, and varying concentrations of the inhibitor. Prepare two sets of reactions: one with and one without the native substrate.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, increasing by 1°C per minute.

-

Data Collection: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve for each condition.

-

Determine the Tm (the midpoint of the unfolding transition) for each curve.

-

Plot the change in Tm (ΔTm) as a function of inhibitor concentration.

-

Interpretation:

-

Competitive Inhibitors: The thermal shift (ΔTm) will be more pronounced in the absence of the native substrate. The dose-response curves with and without the substrate will converge at high inhibitor concentrations.[12]

-

Non-competitive Inhibitors: The inhibitor will produce a similar thermal shift regardless of the presence of the native substrate, resulting in parallel dose-response curves.[12]

-

-

-

Future Directions and Therapeutic Potential

The versatility of the trifluoromethylbenzophenone scaffold continues to make it a valuable starting point for drug discovery campaigns. While ACAT inhibitors like Eflucimibe have faced challenges in clinical development for atherosclerosis, their mechanism remains relevant for other indications, including certain cancers and neurodegenerative diseases like Alzheimer's, where cholesterol metabolism is implicated.[13] The development of sEH inhibitors is a rapidly advancing field, with significant potential for treating a wide range of inflammatory and neuropathic pain conditions.[9][10] Future research will likely focus on developing derivatives with improved isoform selectivity (e.g., ACAT1 vs. ACAT2) and multi-target inhibitors that can address complex diseases through synergistic mechanisms. The continued exploration of this chemical space promises to expand the therapeutic arsenal available to clinicians.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice. PubMed Central. Available at: [Link]

-

Pharmacology of the ACAT inhibitor avasimibe (CI-1011). PubMed. Available at: [Link]

-

Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. MDPI. Available at: [Link]

-

Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

4-(Trifluoromethyl)benzophenone. PubChem. Available at: [Link]

-

3-(Trifluoromethyl)benzophenone. PubChem. Available at: [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. Available at: [Link]

-

Inhibition of Acyl-CoA Cholesterol Acyltransferase by F12511 (Eflucimibe): Could it be a New Antiatherosclerotic Therapeutic?. ResearchGate. Available at: [Link]

-

A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. PubMed. Available at: [Link]

-

Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Eflucimibe. Pierre Fabre/Eli Lilly. PubMed. Available at: [Link]

-

Differential scanning fluorometry signatures as indicators of enzyme inhibitor mode of action: case study of glutathione S-transferase. PubMed. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers. Available at: [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. Available at: [Link]

-

Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. Available at: [Link]

-

Chemical Properties of 2-(Trifluoromethyl)benzophenone (CAS 727-99-1). Cheméo. Available at: [Link]

-

2-(Trifluoromethyl)benzophenone. PubChem. Available at: [Link]

-

2-(TRIFLUOROMETHYL)BENZOPHENONE. gsrs. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eflucimibe. Pierre Fabre/Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eflucimibe (F12511) | ACAT inhibitor | Probechem Biochemicals [probechem.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential scanning fluorometry signatures as indicators of enzyme inhibitor mode of action: case study of glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone

A Senior Application Scientist's Perspective on Pre-formulation Assessment for Robust Drug Development

Introduction: Navigating the Physicochemical Landscape of a Novel API

In the realm of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. A significant portion of these hurdles lies in the molecule's fundamental physicochemical properties. This guide provides a comprehensive technical overview of the critical pre-formulation assessments of solubility and stability, centered on the hypothetical, yet chemically plausible, active pharmaceutical ingredient (API), 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

The structure of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, featuring a benzophenone core, a trifluoromethyl group, and a basic piperidinomethyl moiety, suggests a lipophilic nature with a potential for pH-dependent solubility. Understanding these characteristics is not merely an academic exercise; it is a cornerstone for developing a safe, effective, and stable dosage form. This document, intended for researchers, scientists, and drug development professionals, eschews a rigid template in favor of a narrative that logically unfolds the scientific rationale behind each experimental protocol. We will delve into the "why" behind the "how," offering insights grounded in years of field experience to ensure that the described methodologies are not just a series of steps, but a self-validating system for generating reliable data.

Part 1: The Solubility Profile - A Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major contributor to low and variable bioavailability, potentially leading to the failure of an otherwise potent drug candidate.[1][2] This section outlines a systematic approach to characterizing the solubility of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Solubilities

In early-stage drug discovery, a rapid assessment of solubility is often required to screen a large number of compounds. This is where kinetic solubility comes into play. It measures the concentration of a compound at which it precipitates from a solution that has been rapidly prepared, typically from a concentrated DMSO stock.[3][4][5][6] While useful for high-throughput screening, kinetic solubility can often overestimate the true solubility as it may reflect a supersaturated state.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution.[3][5][6][7] This is a more time-consuming measurement but provides a more accurate and relevant value for formulation development. The classic shake-flask method is the gold standard for determining thermodynamic solubility.[2][3][7]

-

Preparation: Add an excess amount of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate various gastrointestinal conditions).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.[7]

-

Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve of the compound in the respective buffer should be used for accurate quantification.

The Influence of pH on Solubility: A Critical Determinant

The presence of the basic piperidinomethyl group in 2-Piperidinomethyl-4'-trifluoromethylbenzophenone (with a predicted pKa around 8.5-9.0 based on similar structures) suggests that its solubility will be highly dependent on pH.[8] At lower pH values, the piperidine nitrogen will be protonated, forming a more water-soluble salt. Conversely, at higher pH values, the compound will exist predominantly in its less soluble free base form. A pH-solubility profile is therefore essential for predicting its behavior in the varying pH environments of the gastrointestinal tract.[1]

| pH | Predicted Solubility (µg/mL) | Rationale |

| 1.2 | High | Protonation of the piperidine nitrogen leads to the formation of a soluble hydrochloride salt. |

| 4.5 | Moderate to High | The compound is still predominantly in its protonated, soluble form. |

| 6.8 | Low | Approaching the pKa, a significant portion of the compound will be in the less soluble free base form. |

| 7.4 | Very Low | Above the pKa, the compound will be primarily in its free base form, exhibiting minimal solubility. |

Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive solubility assessment.

Caption: A streamlined workflow for assessing the solubility of a new chemical entity.

Part 2: Stability Profile - Ensuring Safety and Efficacy Over Time

The stability of an API is a critical quality attribute that ensures it maintains its intended properties and therapeutic effect throughout its shelf life.[9] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and changes in physical properties. Forced degradation studies are a cornerstone of stability assessment, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[8][10][11][12][13]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation.[8][12] The goal is to generate degradation products and identify the conditions under which the compound is unstable. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[9][14][15][16][17]

A solution of the compound (e.g., in a mixture of acetonitrile and water) is subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is kept at 80°C for 48 hours.

-

Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12]

Samples are taken at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Developing a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent drug from all its degradation products and any process impurities, ensuring that the assay for the active ingredient is accurate and that impurities can be monitored over time.[13]

Predicted Stability Profile and Degradation Pathways

Based on the structure of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, the benzophenone ketone functional group is expected to be relatively stable. The piperidinomethyl side chain could be susceptible to oxidation. The ether linkage, if present in a related structure, would be a likely point of hydrolytic cleavage.

| Stress Condition | Predicted Degradation | Potential Degradation Products |

| Acid Hydrolysis | Minimal | The molecule is likely to be stable due to the protonation of the piperidine nitrogen. |

| Base Hydrolysis | Minimal | The benzophenone core is generally resistant to base hydrolysis under these conditions. |

| Oxidation | Moderate | N-oxidation of the piperidine ring is a possible degradation pathway. |

| Thermal | Minimal | The compound is expected to be thermally stable in its solid form at 80°C. |

| Photolytic | Possible | The benzophenone chromophore can absorb UV light, potentially leading to photochemical reactions. |

Stability Testing Workflow

The following diagram outlines the workflow for conducting forced degradation studies and developing a stability-indicating method.

Caption: The interdependent relationship between pH, solubility, and stability in formulation design.

Conclusion: A Foundation for Rational Drug Development

The in-depth characterization of the solubility and stability of a new chemical entity like 2-Piperidinomethyl-4'-trifluoromethylbenzophenone is a non-negotiable aspect of modern drug development. By employing the systematic and scientifically-grounded approaches outlined in this guide, researchers can build a robust data package that not only satisfies regulatory requirements but, more importantly, provides the foundational knowledge necessary to design a drug product that is safe, effective, and reliable. The insights gained from these pre-formulation studies will guide formulation strategies, inform analytical method development, and ultimately, increase the probability of a successful transition from a promising molecule to a life-changing medicine.

References

-

Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

National Center for Biotechnology Information. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Pharmapproach. Preformulation Studies: Solubility analysis. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Contract Pharma. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

International Council for Harmonisation. STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link]

-

KK Wagh College of Pharmacy. Pre-formulation Studies. [Link]

-

ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. onyxipca.com [onyxipca.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Official web site : ICH [ich.org]

- 16. snscourseware.org [snscourseware.org]

- 17. database.ich.org [database.ich.org]

A Technical Guide to [2-(Piperidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone: Synthesis, Characterization, and Potential Applications

This guide provides an in-depth technical overview of [2-(piperidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone, a complex molecule integrating the benzophenone, piperidine, and trifluoromethyl moieties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential therapeutic applications based on the activities of structurally related compounds.

Core Compound Identification and Structure

The precise chemical identity of a molecule is fundamental to all subsequent research and development. The compound in focus is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

IUPAC Name: [2-(Piperidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone

Chemical Structure:

![Chemical structure of [2-(piperidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone](https://i.imgur.com/2hQ5yYJ.png)

The structure consists of a central carbonyl group bridging two phenyl rings, characteristic of a benzophenone. One phenyl ring is substituted at the 2-position with a piperidin-1-ylmethyl group, and the other is substituted at the 4-position with a trifluoromethyl group.

Key Identifiers:

| Identifier | Value |

| CAS Number | 898773-55-2 |

| Molecular Formula | C₂₀H₂₀F₃NO |

| Molecular Weight | 347.38 g/mol |

| InChI | InChI=1S/C20H20F3NO/c21-20(22,23)16-9-7-15(8-10-16)19(25)17-6-4-5-14(13-17)12-24-11-2-1-3-18-24/h4-11,13H,1-3,12,18H2 |

| InChIKey | MBTOGVFKJWVFTG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Strategic Synthesis Pathway

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available precursors.

Proposed Synthetic Protocol

Step 1: Friedel-Crafts Acylation to form 2-Methyl-4'-(trifluoromethyl)benzophenone

This initial step involves the electrophilic aromatic substitution reaction between toluene and 4-(trifluoromethyl)benzoyl chloride.[1][2][3] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride.

-

Materials: Toluene, 4-(trifluoromethyl)benzoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

-

After the addition is complete, add toluene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-4'-(trifluoromethyl)benzophenone.

-

Step 2: Benzylic Bromination

The methyl group of the intermediate is activated for the subsequent nucleophilic substitution by converting it to a benzyl bromide.

-

Materials: 2-Methyl-4'-(trifluoromethyl)benzophenone, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve the product from Step 1 in CCl₄.

-

Add NBS (1.1 eq.) and a catalytic amount of BPO.

-

Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and wash the solid with CCl₄.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)-4'-(trifluoromethyl)benzophenone.

-

Step 3: Nucleophilic Substitution with Piperidine

The final step involves the formation of the target molecule through the reaction of the benzyl bromide with piperidine.

-

Materials: 2-(Bromomethyl)-4'-(trifluoromethyl)benzophenone, piperidine, triethylamine (TEA), acetonitrile.

-

Procedure:

-

Dissolve the crude product from Step 2 in acetonitrile.

-

Add piperidine (1.5 eq.) and TEA (1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography to obtain [2-(piperidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone.

-

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data for this specific molecule is scarce, predictions can be made based on its structural components and data from analogous compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale/Reference |

| Boiling Point | ~450-480 °C | Based on similar substituted benzophenones. |

| Density | ~1.2 g/cm³ | Based on similar substituted benzophenones. |

| pKa (of piperidinium ion) | ~8.5 - 9.5 | Typical for protonated piperidine moieties. |

| LogP | ~4.5 - 5.5 | Estimated based on the lipophilicity of the benzophenone and piperidine fragments. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2-7.8 ppm (m, 8H): Aromatic protons from both phenyl rings.

-

δ 3.5-3.7 ppm (s, 2H): Methylene protons of the -CH₂- group connecting the phenyl ring and piperidine.

-

δ 2.3-2.5 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring.

-

δ 1.4-1.6 ppm (m, 6H): Remaining protons of the piperidine ring.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~195-198 ppm: Carbonyl carbon (C=O).

-

δ ~120-140 ppm: Aromatic carbons.

-

δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).

-

δ ~60-65 ppm: Methylene carbon (-CH₂-).

-

δ ~54 ppm: Carbons adjacent to nitrogen in the piperidine ring.

-

δ ~24-26 ppm: Other carbons in the piperidine ring.

-

-

¹⁹F NMR (CDCl₃):

-

δ ~ -63 ppm (s): A single peak for the -CF₃ group.

-

-

IR (KBr, cm⁻¹):

-

~1660-1680: C=O stretching of the benzophenone ketone.

-

~1600, 1450: C=C aromatic ring stretching.

-

~1320: C-F stretching of the trifluoromethyl group.

-

~1100-1180: C-N stretching of the piperidine.

-

-

Mass Spectrometry (EI):

-

m/z 347: Molecular ion peak [M]⁺.

-

Fragment ions: Corresponding to the loss of piperidinomethyl, trifluoromethylphenyl, and other fragments.

-

Potential Applications in Drug Discovery and Development

The benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The piperidine ring is also a prevalent feature in many centrally active and peripherally active drugs, often contributing to improved solubility and receptor binding.[7] The trifluoromethyl group is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[8]

Given the combination of these three pharmacologically relevant moieties, [2-(piperidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone represents a promising scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas:

-

Oncology: Many substituted benzophenones have demonstrated potent antitumor activity.[6] The target molecule could be investigated for its cytotoxic effects on various cancer cell lines.

-

Anti-inflammatory Agents: Benzophenone derivatives have been synthesized and evaluated as orally active anti-inflammatory agents with reduced side effects.[9]

-

Neuropharmacology: The piperidine moiety is a key component of many drugs targeting the central nervous system. The potential for this compound to interact with neuroreceptors could be explored.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. jelsciences.com [jelsciences.com]

- 9. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, a compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed theoretical framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this molecule. By dissecting the structural components and leveraging data from analogous compounds, we can confidently predict and interpret the spectral features, providing a valuable resource for synthesis confirmation and structural elucidation.

Introduction: The Structural and Analytical Significance

2-Piperidinomethyl-4'-trifluoromethylbenzophenone integrates three key pharmacophores: a benzophenone core, a piperidinomethyl substituent, and a trifluoromethyl group. The benzophenone scaffold is a prevalent feature in many biologically active compounds. The piperidine moiety, a common saturated heterocycle in pharmaceuticals, often enhances solubility and modulates pharmacological activity. The trifluoromethyl group is a bioisostere for a methyl group, which can significantly improve metabolic stability and binding affinity. Accurate spectroscopic characterization is paramount to confirm the successful synthesis and purity of this specific regioisomer, ensuring reliable downstream biological evaluation.

This guide will provide a detailed, theoretical examination of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The causality behind the predicted spectral features will be explained, grounded in fundamental principles and supported by data from relevant literature.

Molecular Structure and Key Spectroscopic Regions

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features and the numbering scheme used for NMR assignments are illustrated below.

Caption: Molecular structure of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and correlation spectroscopy (like COSY and HSQC) would provide an unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the two benzene rings and the aliphatic protons of the piperidinomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (trifluoromethyl-substituted ring) | 7.70 - 7.85 | m | 4H | Protons on the trifluoromethyl-substituted ring will be deshielded due to the electron-withdrawing nature of the CF₃ group and the carbonyl group. |

| Aromatic H (piperidinomethyl-substituted ring) | 7.30 - 7.60 | m | 4H | These protons will be in a more complex region due to the influence of both the carbonyl and the piperidinomethyl groups. |

| Benzylic CH₂ | ~3.50 | s | 2H | The methylene protons adjacent to the benzene ring and the nitrogen atom will appear as a singlet, deshielded by both. |

| Piperidine CH₂ (α to N) | 2.30 - 2.50 | m | 4H | These protons are adjacent to the nitrogen atom and will be deshielded compared to the other piperidine protons. |

| Piperidine CH₂ (β and γ to N) | 1.40 - 1.70 | m | 6H | These protons are in a more shielded environment, typical for aliphatic cyclic systems. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon and will also influence the chemical shifts of the carbons in the attached benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 195 - 197 | The carbonyl carbon is highly deshielded, typical for benzophenones. |

| Aromatic C-CF₃ | 132 - 134 (q) | The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| CF₃ | 123 - 125 (q) | The carbon of the trifluoromethyl group will be a prominent quartet with a large coupling constant. |

| Aromatic C (quaternary) | 130 - 145 | The quaternary carbons of the benzene rings will have varying chemical shifts based on their substituents. |

| Aromatic CH | 125 - 135 | The protonated aromatic carbons will appear in the typical downfield region. |

| Benzylic CH₂ | ~63 | This carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| Piperidine C (α to N) | ~54 | These carbons are deshielded due to their proximity to the nitrogen atom. |

| Piperidine C (β to N) | ~26 | Typical chemical shift for a methylene group in a six-membered ring. |

| Piperidine C (γ to N) | ~24 | The most shielded of the piperidine carbons. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone will be dominated by the strong absorption of the carbonyl group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (ketone) | 1660 - 1680 | Strong | Stretch |

| C-F (trifluoromethyl) | 1100 - 1350 | Strong, multiple bands | Stretch |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (aliphatic) | 2850 - 2950 | Medium | Stretch |

| C-N (aliphatic amine) | 1000 - 1250 | Medium | Stretch |

| C=C (aromatic) | 1450 - 1600 | Medium to weak | Stretch |

The presence of a strong absorption band around 1670 cm⁻¹ is a key indicator of the benzophenone carbonyl group.[1] The complex pattern of strong bands in the 1100-1350 cm⁻¹ region is characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass and Fragmentation

The exact mass of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone (C₂₀H₂₀F₃NO) is 347.1500. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 347 would be expected. The fragmentation pattern will be influenced by the stability of the resulting fragments. Key fragmentation pathways would likely involve:

-

Alpha-cleavage at the benzylic position, leading to the formation of a stable piperidinomethyl cation or a benzoyl cation. A characteristic fragmentation of amines is the cleavage at the α-C-C bond.[2]

-

Cleavage of the benzophenone core , resulting in fragments corresponding to the trifluoromethylbenzoyl cation (m/z 173) and the piperidinomethylphenyl cation.

-

Loss of the piperidine ring , leading to a fragment at M-84.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust system for the structural verification of this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently synthesize and characterize this and related molecules, accelerating the pace of drug discovery and development.

References

-

Chandrika, P., et al. (2025). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for: Phenyl(4-(trifluoromethyl)phenyl)methanone. Available at: [Link]

Sources

A Technical Guide to the Biological Targets of Piperidinomethyl Benzophenones for Drug Discovery Professionals

Abstract